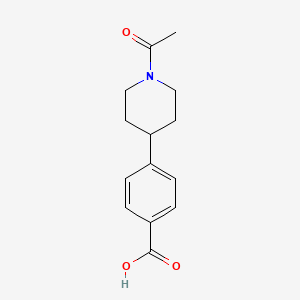

![molecular formula C17H18O3 B3104710 4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid CAS No. 149288-62-0](/img/structure/B3104710.png)

4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid

Overview

Description

4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid, also known by its CAS number 149288-64-2 , is a chemical compound with the molecular formula C17H18O3 . It has a molecular weight of 270.32 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a propan-2-ylphenoxy group via a methyl bridge . The SMILES representation of this compound is CC©C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O .Scientific Research Applications

Benzoic Acid and Gut Health

Benzoic acid, a common antibacterial and antifungal preservative, is widely utilized in foods and feeds. Research indicates that it can significantly influence gut functions such as digestion, absorption, and the gut barrier. Studies, particularly using piglets and porcine intestinal epithelial cells as models, have revealed that appropriate levels of benzoic acid might enhance gut functions by modulating enzyme activity, redox status, immunity, and microbiota composition. However, excessive administration can impair gut health through alterations in redox status. Despite these insights, the precise mechanisms by which benzoic acid influences certain intestinal physiological functions remain unclear and warrant further investigation (Mao, Yang, Chen, Yu, & He, 2019).

Industrial Applications and Environmental Impact

Acidolysis of Lignin and Environmental Considerations

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has highlighted distinct mechanisms for different compound types, indicating the importance of specific molecular groups. The findings underscore the complexity of chemical interactions and reactions within organic compounds and their potential environmental impacts. These insights are crucial for understanding the environmental behavior of complex organic molecules and their breakdown processes (Yokoyama, 2015).

Phenoxy Herbicide Sorption and Environmental Fate

A comprehensive review of the sorption behaviors of phenoxy herbicides, including 2,4-D and its variants, has been conducted. The sorption is influenced by soil parameters like pH, organic carbon content, and iron oxides, offering insights into the environmental distribution and potential impact of these herbicides. This knowledge is crucial for environmental risk assessment and the development of strategies to mitigate the impact of herbicide residues in the environment (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment and Environmental Safety

Wastewater Treatment in Pesticide Industry

The pesticide production industry generates high-strength wastewater containing various toxic pollutants. The treatment of this wastewater is complex due to the presence of recalcitrant compounds. Biological processes and granular activated carbon are among the more effective treatment methods, capable of removing a significant portion of these compounds and potentially producing high-quality effluent. This study emphasizes the importance of process evaluation and experimental validation to ensure efficient and safe wastewater treatment in the pesticide industry (Goodwin, Carra, Campo, & Soares, 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[(2-propan-2-ylphenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12(2)15-5-3-4-6-16(15)20-11-13-7-9-14(10-8-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWJCNGUDPTZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol](/img/structure/B3104628.png)

![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)

![2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane](/img/structure/B3104653.png)

![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)

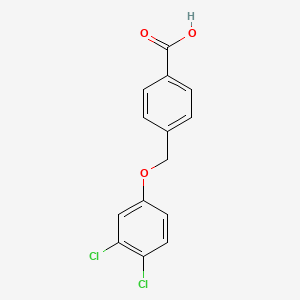

![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)

![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)

![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)

![3-Azatricyclo[4.2.2.0(2)]decan-4-one](/img/structure/B3104719.png)